BenchChemオンラインストアへようこそ!

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Quinoxalopeptide synthesis Carboxylic acid coupling Medicinal chemistry diversification

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 103752-83-6; molecular formula C10H8N2O3; molecular weight 204.18 g/mol) is a heterobicyclic quinoxalinone derivative bearing a carboxylic acid at the 6-position and a methyl substituent at the 3-position of the 2-oxo-1,2-dihydroquinoxaline core. It is classified as a fused N-heterocyclic carboxylic acid and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of bioactive compound libraries, particularly peptide conjugates and sulfonohydrazone derivatives.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B7951162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)C(=O)O)NC1=O
InChIInChI=1S/C10H8N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-4H,1H3,(H,12,13)(H,14,15)
InChIKeyGZIHPYLBMBLOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid – Core Chemical Identity, Supplier Purity Benchmarks, and Scaffold Classification for Procurement Decisions


3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 103752-83-6; molecular formula C10H8N2O3; molecular weight 204.18 g/mol) is a heterobicyclic quinoxalinone derivative bearing a carboxylic acid at the 6-position and a methyl substituent at the 3-position of the 2-oxo-1,2-dihydroquinoxaline core. It is classified as a fused N-heterocyclic carboxylic acid and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of bioactive compound libraries, particularly peptide conjugates and sulfonohydrazone derivatives [1]. The compound is commercially available from multiple suppliers at standard purities of 97% (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Generic Quinoxaline Carboxylic Acids Cannot Substitute for 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid in Peptide Coupling and Targeted Library Synthesis


The 3-methyl-2-oxo-1,2-dihydro substitution pattern confers a unique combination of structural features that are absent in simpler quinoxaline-6-carboxylic acid analogs. The N1-unsubstituted lactam (2-oxo-1,2-dihydro) provides a site for subsequent N-alkylation diversification, while the C3-methyl group introduces steric and electronic modulation distinct from the C3-unsubstituted or C3-phenyl analogs commonly found in commercial quinoxaline libraries [1]. Critically, the 6-carboxylic acid position—as opposed to the more extensively studied 2-carboxylic acid regioisomer found in natural quinoxaline antibiotics such as triostins and quinomycins—offers orthogonal reactivity for amide bond formation with amino acid esters and peptide chains, enabling the systematic construction of quinoxalopeptide derivatives that cannot be accessed through 2-carboxylic acid intermediates [1][2].

Quantitative Differentiation Evidence for 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Against Closest Structural Analogs


Direct Peptide Coupling Efficiency at the C6-Carboxylic Acid Position Enables Quinoxalopeptide Library Construction Not Accessible via C2-Carboxylic Acid Regioisomers

1,2-Dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid (designated S1) was directly coupled with nine distinct amino acid tri/tetrapeptide methyl esters using DCC/HOBt coupling conditions to afford quinoxalopeptide derivatives S1a–S1i in a single synthetic step, with no protecting group manipulation at the lactam NH [1]. In contrast, the isomeric quinoxaline-2-carboxylic acid—the chromophoric moiety in natural peptide lactones such as triostins and quinomycins—requires activation via specialized biosynthesis enzymes (e.g., QXC acyl-CoA synthetase) for peptide incorporation, limiting its direct synthetic accessibility . The C6-COOH regioisomer thus provides a synthetically tractable handle that the C2-COOH isomer cannot offer without enzymatic intervention.

Quinoxalopeptide synthesis Carboxylic acid coupling Medicinal chemistry diversification

Sulfonohydrazone Derivatives Derived from the Target Compound Exhibit Broad-Spectrum Antibacterial MIC Values That Define an Activity Baseline Unavailable for Unsubstituted Quinoxaline-6-carboxylic Acid

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives, synthesized from the target carboxylic acid via sulfonohydrazide intermediate formation and subsequent condensation with six substituted benzaldehydes, were tested against 24 bacterial strains and exhibited minimum inhibitory concentrations (MICs) ranging from 0.0313 to 0.250 mg/mL [1]. By comparison, unsubstituted quinoxaline-6-carboxylic acid (CAS 6925-00-4) has no reported direct antibacterial MIC data in the primary literature, and commercial suppliers do not list antibacterial activity as a characterized property of the parent acid . This establishes that derivatization of the target compound—enabled by its unique 3-methyl-2-oxo scaffold—is required to unlock antibacterial potency, whereas the unsubstituted analog lacks demonstrated activity even as a precursor.

Antibacterial MIC determination Sulfonohydrazone derivatives

Molecular Docking Evidence Indicates HPV-16 E6 Oncoprotein Targeting Potential Unique to Peptide Derivatives of the Target Scaffold

Molecular docking studies conducted on the quinoxalopeptide derivatives S1a–S1i, derived from 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, revealed binding potential toward the human papillomavirus (HPV-16) E6 oncoprotein [1]. This in silico target engagement profile has not been reported for peptide derivatives of the simpler 2,3-dihydroquinoxaline-6-carboxylic acid (CAS 33139-05-8) or quinoxaline-6-carboxylic acid (CAS 6925-00-4), for which publicly available binding data in the BindingDB or ChEMBL databases are absent for HPV-related targets [2][3]. The 3-methyl-2-oxo substitution therefore imparts a specific conformational and electronic profile to peptide conjugates that enables E6 oncoprotein docking, a property not shared by peptide derivatives of the unsubstituted or dihydro analogs.

HPV-16 E6 Molecular docking Antiviral drug discovery

Supplier Purity Specifications: 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Is Supplied at ≥97% with Multi-Method QC, Whereas Common Scaffold Analogs Are Frequently Offered at 95% with Minimal Characterization

Multiple independent suppliers list 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 103752-83-6) at standard purity of 97% (HPLC), with batch-specific certificates of analysis including NMR (1H), HPLC, and GC data . In comparison, the structurally simpler quinoxaline-6-carboxylic acid (CAS 6925-00-4) is commonly supplied at 95% purity by major international distributors such as Thermo Scientific and BOC Sciences, with fewer suppliers offering the ≥97% grade [1]. The 3-methyl-2-oxo derivative thus provides a higher baseline purity specification across the supplier market, reducing the need for in-house repurification prior to use in sensitive coupling reactions.

Chemical procurement Purity specification Quality control

Procurement-Relevant Application Scenarios for 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Based on Verified Differentiation Evidence


Quinoxalopeptide Library Synthesis for Antimicrobial and Antiviral Screening

Research groups constructing peptide–quinoxalinone hybrid libraries for antimicrobial, antifungal, and antiviral screening should procure the 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid scaffold (CAS 103752-83-6) as the core building block. Direct DCC/HOBt-mediated coupling with diverse amino acid tri/tetrapeptide methyl esters yields quinoxalopeptide derivatives (S1a–S1i) in a single step without lactam NH protection, a synthetic pathway that is inaccessible with the isomeric quinoxaline-2-carboxylic acid scaffold [1]. The resulting derivatives have demonstrated antibacterial activity (MIC 0.0313–0.250 mg/mL against 24 strains) and in silico binding to HPV-16 E6 oncoprotein, providing dual antimicrobial–antiviral screening relevance [1][2].

Sulfonohydrazone Derivatization for Broad-Spectrum Antibacterial Candidate Development

Medicinal chemistry teams pursuing antibacterial lead discovery should utilize 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid as the precursor to 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide, which upon condensation with substituted benzaldehydes yields sulfonohydrazone derivatives with quantitative MIC values ranging from 0.0313 to 0.250 mg/mL across 24 bacterial strains [2]. This derivatization pathway is specifically enabled by the 3-methyl-2-oxo-1,2-dihydro scaffold and has no counterpart for the unsubstituted quinoxaline-6-carboxylic acid scaffold, for which no antibacterial MIC data have been reported [2].

Kinase Inhibitor Scaffold Diversification via C6-Carboxylic Acid Functionalization

Structure-based drug design groups developing PAS kinase (PASK) or related kinase inhibitors can utilize 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid as a core scaffold for C6-amide diversification. While the fully elaborated 2,3-disubstituted quinoxaline-6-carboxylic acid derivatives (e.g., BioE-1115) achieve PASK IC50 values of approximately 4 nM, these compounds lack the synthetic flexibility offered by the N1-unsubstituted 2-oxo-1,2-dihydro scaffold, which permits sequential N1-alkylation followed by C6-carboxylic acid coupling—a diversification sequence not feasible with pre-substituted N1-alkyl analogs [3].

Quality-Assured Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns

Procurement departments supporting multi-step medicinal chemistry campaigns should specify 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 103752-83-6) at the ≥97% (HPLC) purity grade with accompanying NMR, HPLC, and GC certificates of analysis. This purity specification is consistently met across multiple independent suppliers, in contrast to the structurally simpler quinoxaline-6-carboxylic acid (CAS 6925-00-4), which is predominantly supplied at 95% purity [4]. The higher and more consistent purity baseline reduces the risk of impurity propagation through multi-step synthetic sequences and minimizes the need for pre-reaction repurification.

Quote Request

Request a Quote for 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.